8-(4-fluorobenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
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Description
8-(4-fluorobenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C26H20FNO5 and its molecular weight is 445.446. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Quinoline derivatives are known for their efficient fluorophores, making them significant in biochemistry and medicine for exploring various biological systems. Researchers have been focused on creating new, more sensitive, and selective compounds, with aminoquinolines showing promise as potential antioxidants and radioprotectors due to their fused aromatic systems containing heteroatoms (Aleksanyan & Hambardzumyan, 2013).
Potential Biological Activities
Anti-inflammatory Activity : Fluorine-substituted quinoline derivatives have been synthesized and shown to possess significant potential for inhibitory effects on LPS-induced NO secretion, indicating a potential for anti-inflammatory applications (Sun, Gao, Wang, & Hou, 2019).
Anticancer Activity : New series of triazolo[4,3-a]-quinoline derivatives were designed, synthesized, and found to exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).
Antimycobacterial Activity : Novel quinolin-5,6-diones have shown antimycobacterial activity against various Mycobacterium spp strains, with certain compounds displaying high inhibitory activity due to their lipophilicity and lesser polarity (Quiroga et al., 2014).
Properties
IUPAC Name |
8-(4-fluorobenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO5/c1-31-19-4-2-3-16(11-19)14-28-15-21(25(29)17-5-7-18(27)8-6-17)26(30)20-12-23-24(13-22(20)28)33-10-9-32-23/h2-8,11-13,15H,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASKJVGTXBSUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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